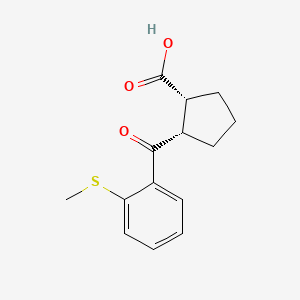

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Description

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a thiomethyl-substituted benzoyl group at the 2-position in a cis-configuration. This compound is of interest in medicinal chemistry and materials science due to its unique stereochemistry and functional groups, which may confer distinct physicochemical and pharmacological properties compared to analogs .

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWIBRLZGCPRKH-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-thiomethylbenzoyl chloride with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

Scientific Research Applications

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to exert its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Size Variations

Cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 844856-61-7)

- Structure : Cyclohexane ring (vs. cyclopentane) with a thiomethyl group at the benzoyl 4-position.

- Molecular Formula : C₁₅H₁₈O₃S.

- Key Differences: The larger cyclohexane ring increases lipophilicity and may alter steric interactions in biological systems.

Trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid (CAS 733740-79-9)

- Structure : Trans-configuration with a methyl (-CH₃) group at the benzoyl 2-position.

- Molecular Formula : C₁₄H₁₆O₃.

- Replacement of thiomethyl with methyl eliminates sulfur, decreasing molecular weight (232.28 g/mol vs. ~252 g/mol for thiomethyl analogs) and altering electronic properties .

Substituent Group Variations

Cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid (CAS 733740-13-1)

- Structure : Chloro (-Cl) substituent at the benzoyl 3-position.

- Molecular Formula : C₁₃H₁₃ClO₃.

- Key Differences: Chlorine’s electronegativity enhances dipole moments and may improve binding to electron-rich biological targets.

Cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic Acid (CAS 732253-41-7)

Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Substituent | Position | Ring Size | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound (cis-2-Thiomethyl) | ~252 | -SCH₃ | 2 | Cyclopentane | Not reported |

| Cis-2-(4-Thiomethyl)cyclohexane analog | 278.36 | -SCH₃ | 4 | Cyclohexane | Not reported |

| Trans-2-(2-Methyl)cyclopentane analog | 232.28 | -CH₃ | 2 | Cyclopentane | Not reported |

| Cis-2-(3-Chloro)cyclopentane analog | 252.69 | -Cl | 3 | Cyclopentane | Not reported |

| Cis-2-(3-Methyl)cyclopentane analog | 232.28 | -CH₃ | 3 | Cyclopentane | Not reported |

- Key Trends :

- Thiomethyl and chloro substituents increase molecular weight and polarity.

- Cyclohexane analogs exhibit higher lipophilicity.

Biological Activity

cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of cyclopentane carboxylic acids, characterized by a thiomethylbenzoyl group. Its molecular formula is , with a molecular weight of approximately 226.30 g/mol. The presence of the thiomethyl group is significant for its biological activity, influencing interactions with biological targets.

Research indicates that cis-2-(2-thiomethylbenzoyl)cyclopentane-1-carboxylic acid may exert its effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer progression.

- Interaction with Receptors : It may bind to certain receptors in the body, modulating signaling pathways that affect cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been noted to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with cell cycle progression.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| DU145 (Prostate) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

- Study on Breast Cancer Cells : A study published in a prominent journal evaluated the effects of cis-2-(2-thiomethylbenzoyl)cyclopentane-1-carboxylic acid on MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound at varying concentrations over 48 hours .

- Prostate Cancer Model : In another investigation involving DU145 prostate cancer cells, the compound was found to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention .

- Inflammation Model : A study assessed the anti-inflammatory properties using lipopolysaccharide (LPS)-induced macrophages. The results showed that treatment with the compound significantly lowered levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for cis-2-(2-thiomethylbenzoyl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, describes a protocol where cyclopentane-carboxylic acid derivatives are functionalized using thiomethylbenzoyl groups via nucleophilic acyl substitution or amidation. Key steps include dissolving intermediates in polar aprotic solvents (e.g., N,N-dimethylformamide) with bases like potassium carbonate to facilitate deprotonation and coupling . Optimization involves monitoring reaction progress via LCMS (e.g., m/z 803.1 [M+H]+ detection) and purification via preparative HPLC (retention time ~1.03 minutes under SMD-FA05 conditions) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- LCMS : Confirm molecular ion peaks (e.g., m/z 803.1 [M+H]+) and assess purity via integrated chromatograms .

- HPLC : Compare retention times against standards (e.g., 1.03 minutes under SMD-FA05 conditions) .

- NMR : Analyze proton/carbon shifts to verify the cis-configuration and thiomethylbenzoyl positioning.

- Melting Point Analysis : Cross-reference with literature values (e.g., analogs like 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid melt at 160–164°C) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in cis-2-(2-thiomethylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Chiral resolution can be achieved using:

- Chiral HPLC Columns : Employ polysaccharide-based chiral stationary phases (e.g., describes resolving enantiomers of tert-butoxycarbonyl-protected cyclopentane-carboxylic acids using chiral columns) .

- Derivatization : Convert the carboxylic acid to a diastereomeric ester using a chiral reagent (e.g., (1R,2S)-menthol), followed by chromatographic separation .

- Crystallization : Utilize chiral resolving agents (e.g., cinchona alkaloids) to induce selective crystallization of the desired enantiomer.

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies include:

- Thermogravimetric Analysis (TGA) : Verify solvent-free melting points (e.g., reports a melting point of 37–38°C for a trifluoromethyl analog, but residual DMF could lower observed values) .

- Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms, which affect solubility and melting behavior .

- Standardized Solubility Testing : Use buffered solutions (pH 1–12) to assess pH-dependent solubility, as the carboxylic acid group (pKa ~4.3) influences dissolution .

Q. What experimental protocols are recommended for studying the hydrolytic stability of the thiomethyl group under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LCMS for thiomethyl → hydroxyl conversion (mass shift of +16 Da).

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. Compare with structurally related compounds (e.g., ’s chloro analog shows enhanced stability due to electron-withdrawing effects) .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of degradation products in tissue-mimetic matrices.

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound in different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell membrane permeability, serum protein binding). Resolve by:

- Dose-Response Curves : Compare EC50 values across assays (e.g., fluorescence-based vs. radiometric assays).

- Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) using high-resolution LCMS .

- Computational Modeling : Perform molecular docking to assess target binding affinity vs. experimental IC50 values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.